molecular formula C13H12O4 B13049471 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13049471
M. Wt: 232.23 g/mol
InChI Key: LYGQIRFPBNMZST-UHFFFAOYSA-N
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Description

3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid is a high-value synthetic building block in medicinal chemistry, primarily used to incorporate the bicyclo[1.1.1]pentane (BCP) motif into target molecules. The BCP ring is a widely employed bioisostere for a para-substituted benzene ring or a tert-butyl group, effectively reducing logP and improving aqueous solubility while maintaining metabolic stability in drug candidates. This specific compound serves as a versatile intermediate where the carboxylic acid group can be readily functionalized, for example, into amides or esters, and the benzoyloxy group acts as a protected or directly manipulable handle for further diversification. The strategic use of BCP cores is instrumental in the design of protease inhibitors, kinase inhibitors, and other small-molecule therapeutics, enabling the exploration of three-dimensional chemical space beyond flat aromatic systems. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

3-benzoyloxybicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C13H12O4/c14-10(9-4-2-1-3-5-9)17-13-6-12(7-13,8-13)11(15)16/h1-5H,6-8H2,(H,15,16)

InChI Key

LYGQIRFPBNMZST-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production and ensuring the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C13H12O4
  • CAS Number : 2095495-79-5
  • IUPAC Name : 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid

The compound features a bicyclic structure that contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid has been investigated for its pharmacological properties, particularly as a potential drug candidate due to its ability to modulate biological pathways.

Case Study: Anticancer Activity
Research has indicated that derivatives of bicyclic compounds can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. A study demonstrated that modifications to the bicyclic structure enhanced the compound's efficacy against various cancer cell lines, highlighting the importance of structural variations in drug design .

The compound's properties are also being explored in cosmetic applications, particularly as an emulsifying agent or stabilizer in formulations.

Case Study: Skin Care Products
A formulation study evaluated the effectiveness of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid in enhancing the stability and sensory attributes of creams. The results indicated improved texture and moisture retention in formulations containing this compound compared to control groups .

Agrochemicals

There is emerging interest in the use of this compound in agrochemical formulations due to its potential as a biopesticide or growth regulator.

Research Findings
Studies have suggested that certain bicyclic compounds can exhibit insecticidal activity, providing a basis for developing eco-friendly pest control agents .

Mechanism of Action

The mechanism of action of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its benzoyloxy and carboxylic acid functional groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar BCP Derivatives

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical attributes of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid with analogous compounds:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(Benzoyloxy)BCP-1-carboxylic acid Benzoyloxy C₁₃H₁₂O₄ 232.23 High lipophilicity; potential for π-π interactions in drug-receptor binding Inferred
3-(Trifluoromethyl)BCP-1-carboxylic acid Trifluoromethyl (-CF₃) C₇H₇F₃O₂ 196.13 Enhanced metabolic stability; improved LogD
3-(Methoxycarbonyl)BCP-1-carboxylic acid Methoxycarbonyl (-COOMe) C₈H₁₀O₄ 170.16 Intermediate for peptide coupling; storage: 2–8°C
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid Amino (-NH₂) C₆H₉NO₂ 127.14 Rigid γ-aminobutyric acid (GABA) analogue; peptide incorporation
3-(Pyrazin-2-yl)BCP-1-carboxylic acid Pyrazinyl C₉H₈N₂O₂ 176.17 Metal-free synthesis; probe for biological studies

Key Observations :

  • Synthetic Accessibility : Derivatives like 3-(methoxycarbonyl)BCP-1-carboxylic acid are synthesized via esterification of BCP-1,3-dicarboxylic acid , while the benzoyloxy variant likely requires benzoylation of a hydroxylated BCP intermediate .
  • Biological Utility: Amino and pyrazinyl derivatives are prioritized for peptide/protein interactions , whereas trifluoromethyl and benzoyloxy groups are tailored for small-molecule drug candidates .
Stability and Reactivity
  • The benzoyloxy group may undergo hydrolysis under acidic/basic conditions, limiting its use in prodrug designs. In contrast, trifluoromethyl and methoxycarbonyl groups exhibit greater hydrolytic stability .
  • The carboxylic acid at position 1 enables conjugation with amines or alcohols, a feature exploited in peptide coupling (e.g., with HATU/TEA in DMF) .

Biological Activity

The compound 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid represents a unique structure within the bicyclo[1.1.1]pentane (BCP) family, which has garnered attention for its potential biological activities, particularly in the context of inflammation and drug design. This article aims to explore the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Overview

The bicyclo[1.1.1]pentane structure is characterized by its three fused cyclopropane rings, offering a rigid framework that can enhance metabolic stability and bioactivity when incorporated into pharmaceutical compounds. The specific functionalization at the carboxylic acid position and the presence of a benzoyloxy group contribute to its potential pharmacological properties.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of BCP derivatives, including those similar to 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid. A notable study focused on BCP-containing lipoxin A4 analogues demonstrated their efficacy in modulating inflammatory responses.

  • Study Findings : The BCP-sLXms were screened for their impact on inflammatory responses, revealing that one analogue exhibited significant inhibition of lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%. This suggests a promising role for BCP derivatives in therapeutic applications targeting inflammation .

Structure-Activity Relationship (SAR)

The incorporation of bicyclo[1.1.1]pentane moieties into drug candidates has been explored as a means to enhance their biological activity and metabolic stability. The rigid structure of BCPs allows for increased conformational rigidity, which can improve binding affinity to biological targets.

  • SAR Insights : Research indicates that altering substituents on the BCP framework can significantly affect anti-inflammatory activity, with specific configurations yielding compounds with enhanced efficacy .

Synthetic Approaches

The synthesis of 3-(Benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multi-step organic reactions, including:

  • Suzuki Coupling : This reaction is often employed to construct the BCP framework, allowing for the introduction of various substituents.
  • Asymmetric Reduction : Key steps in synthesizing derivatives focus on achieving desired stereochemistry, which is crucial for biological activity .

Case Studies

Several case studies have evaluated the biological effects of BCP derivatives:

StudyCompoundBiological ActivityKey Findings
2022 StudyBCP-sLXmsAnti-inflammatorySignificant inhibition of NFκB activity; downregulation of pro-inflammatory cytokines
2024 ResearchBCP AnalogueCytokine modulationDemonstrated efficacy in reducing TNFα and MCP1 levels in vitro

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